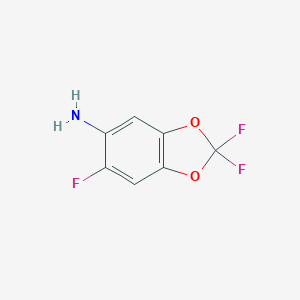
2,2,6-Trifluoro-1,3-benzodioxol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2,2,6-Trifluoro-1,3-benzodioxol-5-amine is a useful research compound. Its molecular formula is C7H4F3NO2 and its molecular weight is 191.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2,2,6-Trifluoro-1,3-benzodioxol-5-amine is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C8H6F3NO2 with a molecular weight of approximately 195.13 g/mol. The compound's trifluoromethyl group enhances its lipophilicity, which may influence its biological interactions and efficacy.
Chemical Structure and Properties
The presence of the benzodioxole moiety contributes to the compound's aromatic properties and potential reactivity. The trifluoromethyl group is particularly significant as it can enhance membrane permeability, thereby facilitating the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C8H6F3N O2 |
| Molecular Weight | 195.13 g/mol |
| Key Functional Groups | Amino, Trifluoromethyl, Benzodioxole |
Biological Activity Overview
Preliminary studies indicate that this compound exhibits several notable biological activities:
- Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent. Its structural characteristics may allow it to interact effectively with microbial membranes.
- Anticancer Properties : Research suggests that it could serve as a precursor for compounds with anticancer properties. The trifluoromethyl group may enhance its efficacy against various cancer cell lines.
The biological activity of this compound is likely mediated through interactions with specific enzymes and receptors involved in disease pathways. These interactions can lead to modulation of enzymatic activity or receptor signaling pathways.
Case Studies and Research Findings
- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of membrane integrity and inhibition of essential metabolic pathways.
- Anticancer Activity : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines through activation of caspase pathways. This suggests a potential role in cancer therapy development.
- Binding Affinity Studies : Interaction studies revealed that this compound has a high binding affinity for certain enzyme targets relevant to cancer metabolism. This was assessed using computational docking techniques and confirmed through biochemical assays.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1,3-Benzodioxole | Basic benzodioxole structure | Lacks fluorination; less lipophilic |
| 2,2-Difluoro-1,3-benzodioxol-5-amine | Two fluorine atoms | Lower lipophilicity compared to trifluorinated variant |
| Trifluoromethylbenzene | Simple aromatic system | No dioxole structure; different reactivity |
The trifluoromethyl group in this compound significantly enhances its lipophilicity and biological activity compared to these compounds.
Eigenschaften
IUPAC Name |
2,2,6-trifluoro-1,3-benzodioxol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-3-1-5-6(2-4(3)11)13-7(9,10)12-5/h1-2H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVTVWOEVYKSTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(O2)(F)F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10559933 |
Source


|
| Record name | 2,2,6-Trifluoro-2H-1,3-benzodioxol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120934-03-4 |
Source


|
| Record name | 2,2,6-Trifluoro-2H-1,3-benzodioxol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














